molecular formula C22H18Cl2O5S B11053679 methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

Cat. No. B11053679
M. Wt: 465.3 g/mol
InChI Key: KKKDIAYQJAKRGM-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound featuring a pyran ring, chlorophenyl groups, and a sulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone and an aldehyde under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Sulfanyl Methyl Group: This step often involves a nucleophilic substitution reaction where a thiol group reacts with a methyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.

Medicine

Given its structural features, the compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The chlorophenyl and pyran groups could facilitate binding to biological targets, while the sulfanyl group might participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Lacks the sulfanyl methyl group.

    Methyl 3-(4-bromophenyl)-3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Similar structure but with bromine instead of chlorine.

Uniqueness

The presence of both chlorophenyl and sulfanyl methyl groups in methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate provides unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.

properties

Molecular Formula

C22H18Cl2O5S

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[6-[(4-chlorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C22H18Cl2O5S/c1-28-20(26)11-18(13-2-4-14(23)5-3-13)22-21(27)19(25)10-16(29-22)12-30-17-8-6-15(24)7-9-17/h2-10,18,27H,11-12H2,1H3

InChI Key

KKKDIAYQJAKRGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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